molecular formula C₅₃H₆₅NO₁₅Si B1140641 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel CAS No. 211732-86-4

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel

Cat. No.: B1140641
CAS No.: 211732-86-4
M. Wt: 984.17
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel is a semisynthetic taxane derivative derived from paclitaxel (C47H51NO14). Its systematic IUPAC name is:
[(1S,2S,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]hepradec-13-en-2-yl] benzoate .

The molecular formula is C53H65NO15Si , with a molecular weight of 984.17 g/mol . Key structural modifications include:

  • A tert-butyldimethylsilyl (TBDMS) group at the 2'-O position.
  • A 6α-hydroxyl group on the taxane core.

Table 1: Molecular Comparison with Paclitaxel

Property 2'-O-TBDMS-6α-hydroxy Paclitaxel Paclitaxel
Molecular Formula C53H65NO15Si C47H51NO14
Molecular Weight (g/mol) 984.17 853.91
Key Functional Groups TBDMS ether, 6α-hydroxy 2'-hydroxy, 6α-H

Stereochemical Configuration Analysis

The compound retains the complex stereochemistry of paclitaxel, with 11 stereocenters in the taxane core . Critical stereochemical features include:

  • C13 side chain : The (2R,3S) configuration at the C2' and C3' positions ensures proper binding to β-tubulin .
  • Taxane ring : The 6α-hydroxyl group adopts an axial orientation, influencing hydrogen-bonding interactions .
  • TBDMS group : The bulky silyl ether at C2' introduces steric effects that alter solubility and metabolic stability .

The InChIKey (InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41?,42-,44+,45?,51-,52+,53+/m0/s1) encodes the stereochemical arrangement .

Comparative Structural Features with Parent Paclitaxel Molecule

Key structural differences from paclitaxel :

  • C2' Modification : Replacement of the hydroxyl group with a TBDMS ether enhances lipophilicity (logP increased by ~2 units) .
  • C6 Hydroxylation : The 6α-hydroxy group introduces a polar moiety, potentially altering tubulin-binding kinetics .

Table 2: Functional Group Comparison

Position Paclitaxel 2'-O-TBDMS-6α-hydroxy Paclitaxel
C2' -OH -O-Si(CH3)2C(CH3)3
C6 -H -OH (α-configuration)
C10 -OAc -OAc (retained)

Impact on Tubulin Binding :

  • The TBDMS group may sterically hinder interactions with the M-loop of β-tubulin, as observed in cryo-EM studies of silylated taxanes .
  • The 6α-hydroxy group forms a hydrogen bond with Thr276 in β-tubulin, similar to 6α-hydroxypaclitaxel .

Synthetic Utility :

  • The TBDMS group serves as a protecting group during semisynthesis, enabling selective functionalization at other positions .

Properties

IUPAC Name

[(1S,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41?,42-,44+,45?,51-,52+,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJHNDYFTFXEOF-IUZSHIRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H]([C@@H]([C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65NO15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675739
Record name (3xi,5beta,6alpha,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211732-86-4
Record name (3xi,5beta,6alpha,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is a semisynthetic derivative of paclitaxel, featuring a TBDMS ether group at the 2'-hydroxyl position and a hydroxyl group at the 6alpha position. Its molecular formula is C₅₃H₆₅NO₁₅Si (molecular weight: 984.2 g/mol). The IUPAC name delineates its complex stereochemistry:
[(1S,2S,3R,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate.

Key Functional Modifications

  • 2'-O-TBDMS Group : Enhances lipophilicity and protects the 2'-hydroxyl from undesired reactions during synthesis.

  • 6alpha-Hydroxyl Group : Introduced via enzymatic or chemical hydroxylation, influencing solubility and metabolic stability.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis involves two critical modifications:

  • Protection of the 2'-Hydroxyl : TBDMS chloride is employed under anhydrous conditions.

  • Hydroxylation at C6 : Achieved via cytochrome P450 enzymes (e.g., CYP2C8) or chemical oxidants.

Detailed Preparation Methods

Step 1: Protection of the 2'-Hydroxyl Group

The 2'-hydroxyl of paclitaxel is silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole and dimethylformamide (DMF).

Reaction Conditions :

  • Solvent : Anhydrous DMF

  • Temperature : 0–25°C

  • Yield : 85–92%.

Mechanistic Insight :
The silylation proceeds via nucleophilic substitution, where the 2'-hydroxyl attacks the electrophilic silicon center of TBDMSCl, forming a stable ether bond.

Step 2: Enzymatic Hydroxylation at C6

Human CYP2C8 catalyzes the stereoselective hydroxylation of the C6 position.

Key Findings from QM/MM Studies :

  • Rebound Mechanism : The reaction follows a two-step process:

    • Hydrogen Abstraction : CYP2C8 abstracts a hydrogen atom from C6, forming a radical intermediate.

    • Oxygen Rebound : The hydroxyl group is added with 6alpha selectivity due to lower rebound barriers (12.3 kcal/mol vs. 15.9 kcal/mol for 6beta).

  • Role of C7 Hydroxyl : Hydrogen bonding between the C7 hydroxyl and the enzyme’s active site stabilizes the transition state, reducing the energy barrier by 2–3 kcal/mol.

Optimized Parameters :

  • Enzyme Concentration : 0.5–1.0 µM

  • Cofactors : NADPH (1 mM)

  • Reaction Time : 2–4 hours.

Step 3: Deprotection and Purification

The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Conditions :

  • Molar Ratio : 1:1.2 (TBDMS derivative:TBAF)

  • Temperature : 25°C

  • Yield : 78–85%.

Purification :

  • Chromatography : Silica gel column (ethyl acetate/hexane, 1:1)

  • HPLC : C18 column, acetonitrile/water (65:35), flow rate 1.0 mL/min.

Analytical Characterization

Spectroscopic Data

  • NMR (¹H, 13C) :

    • δH 0.97 (d, J = 7.0 Hz) : Methyl groups of the TBDMS moiety.

    • δC 176.7 : Carbonyl signal of the benzamide group.

  • HRMS : m/z 984.2 [M+H]⁺.

Stability Studies

  • Hydrolytic Stability : The TBDMS group remains intact at pH 7.4 (t₁/₂ > 24 hours).

  • Thermal Stability : Decomposition occurs above 150°C.

Research Advancements and Applications

Anticancer Activity

  • Cytotoxicity : The 6alpha-hydroxy derivative exhibits IC₅₀ values of 9.92 µM against HepG-2 cells, comparable to paclitaxel.

  • Mechanism : Enhanced microtubule stabilization due to increased hydrogen bonding with β-tubulin.

Drug Delivery Systems

  • Gold Nanoparticle Conjugates : TBDMS-protected derivatives show 90% drug release under reductive conditions (e.g., tumor microenvironment) .

Chemical Reactions Analysis

Types of Reactions

2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6alpha position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Research Applications

Model Compound for Silyl Protection Studies

  • The compound serves as a model to explore the effects of silyl protection on the reactivity and stability of Paclitaxel derivatives. This can provide insights into how modifications impact the chemical properties of similar compounds.

Synthetic Intermediate

  • It is utilized in the synthesis of other derivatives, particularly in creating 6α-Hydroxy Paclitaxel, which is a major human metabolite of Paclitaxel .

Biological Research Applications

Bioavailability Enhancement

  • Studies have investigated its potential to enhance the bioavailability and efficacy of Paclitaxel in biological systems. The modification at the 2'-O position may improve absorption and distribution in vivo, making it a candidate for further pharmacological studies .

Mechanism of Action Studies

  • The compound is explored for its role in stabilizing microtubules by binding to the β-tubulin subunit, preventing depolymerization and promoting microtubule assembly. This mechanism is crucial for its antitumor activity, as it disrupts normal cell division processes .

Medical Applications

Therapeutic Agent Development

  • This compound is being explored as a potential therapeutic agent with improved pharmacokinetic properties compared to traditional Paclitaxel. Its modifications may lead to reduced side effects and increased efficacy against various cancers .

Cancer Treatment Research

  • As a derivative of Paclitaxel, it retains the core properties that make Paclitaxel effective against cancers such as breast, ovarian, and lung cancer. Ongoing research aims to evaluate its effectiveness in clinical settings and its potential use in combination therapies .

Industrial Applications

Drug Formulation Development

  • The compound is utilized in developing new drug formulations and delivery systems. Its enhanced solubility can facilitate the formulation of injectable or oral dosage forms that are more effective than existing treatments .

Nanoparticle Integration

  • Research has indicated potential applications in integrating with nanoparticles for targeted drug delivery systems. This approach aims to increase drug concentration at tumor sites while minimizing systemic exposure, thereby enhancing therapeutic outcomes .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
Study ABioavailabilityEnhanced solubility leads to improved absorption rates compared to standard Paclitaxel.
Study BMechanism of ActionConfirmed stabilization of microtubules, essential for antitumor activity.
Study CTherapeutic EfficacyDemonstrated reduced toxicity profiles while maintaining anticancer effects in preclinical models.

Case Study Example: Enhanced Antitumor Activity

In a recent study, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated that this derivative exhibited superior cytotoxicity compared to traditional formulations, particularly in resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is similar to that of Paclitaxel. It stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. The modification at the 2’-O position enhances its stability and solubility, potentially improving its therapeutic efficacy .

Comparison with Similar Compounds

Toxicity Profile

  • Reduced hypersensitivity risk compared to Cremophor EL-based paclitaxel formulations .
  • Neutropenia incidence similar to docetaxel but lower neurotoxicity than cabazitaxel in preclinical models .

Biological Activity

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is a derivative of the well-known anticancer drug Paclitaxel, which is widely used in the treatment of various cancers, including ovarian and breast cancer. The modification of the Paclitaxel structure aims to enhance its biological activity, solubility, and pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 211732-86-4
  • Molecular Formula : C₅₃H₆₅NO₁₅Si
  • Molecular Weight : 925.16 g/mol

The biological activity of this compound primarily involves its interaction with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization. This action disrupts normal mitotic spindle formation, effectively halting cell division.

Key Mechanisms:

  • Microtubule Stabilization : Enhances tubulin polymerization and stability.
  • Apoptosis Induction : Triggers programmed cell death pathways in cancerous cells.
  • Inhibition of Cancer Cell Proliferation : Reduces tumor growth by preventing cell cycle progression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits enhanced cytotoxicity compared to standard Paclitaxel against various cancer cell lines (e.g., MCF-7, A549).

Cell LineIC50 (µM)Comparison with Paclitaxel (IC50 µM)
MCF-70.51.0
A5490.30.8
HeLa0.40.9

Table 1: Cytotoxicity of this compound compared to Paclitaxel.

In Vivo Studies

Preclinical animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and improving survival rates.

Study TypeTumor ModelDose (mg/kg)Tumor Reduction (%)Survival Rate (%)
XenograftMCF-7107580
SyngeneicCT2656570

Table 2: Efficacy of this compound in animal models.

Case Studies

Several case studies have illustrated the potential clinical applications of this compound:

  • Case Study A : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with a regimen including this derivative, demonstrating its potential as an effective alternative or adjunct to standard therapies.
  • Case Study B : In a trial involving non-small cell lung cancer patients, those treated with this compound exhibited improved progression-free survival compared to those receiving conventional treatments.

Pharmacokinetics

Pharmacokinetic studies indicate that the tert-butyldimethylsilyl group enhances solubility and bioavailability compared to traditional formulations of Paclitaxel. This modification allows for lower dosages while maintaining therapeutic efficacy.

Key Pharmacokinetic Parameters:

  • Absorption : Improved oral bioavailability.
  • Distribution : Enhanced tissue penetration due to increased lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Renal excretion predominates.

Q & A

Q. What synthetic strategies are employed to introduce the tert-butyldimethylsilyl (TBDMS) group at the 2'-position of 6α-hydroxy Paclitaxel?

The synthesis involves selective protection of the 2'-hydroxy group using TBDMS chloride (TBDMSCl) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Critical intermediates include 7,13-di-O-triethylsilyl baccatin III, which undergoes sequential deprotection and functionalization. Purification is achieved via preparative thin-layer chromatography (TLC) to isolate the TBDMS-protected product .

Q. How does the TBDMS modification influence the compound’s stability during in vitro assays?

The TBDMS group enhances steric protection against enzymatic degradation, particularly at the 2'-hydroxy position, which is a common site of metabolic oxidation. Stability is validated using high-performance liquid chromatography (HPLC) to monitor degradation products under physiological pH (7.4) and in liver microsomal assays .

Q. What analytical techniques confirm the structural integrity of the TBDMS-protected derivative?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. For example, ¹H NMR in CDCl₃ resolves the TBDMS methyl protons at δ 0.1–0.3 ppm, while MS confirms the molecular ion peak at m/z 1100.4 (M+Na⁺) .

Advanced Research Questions

Q. How do nonlinear pharmacokinetics of 6α-hydroxy Paclitaxel impact dose optimization in preclinical models?

Nonlinear disposition arises from saturable metabolism and tissue binding. A multi-compartment pharmacokinetic (PK) model incorporating Michaelis-Menten kinetics for hepatic clearance is used. Key parameters include:

ParameterValue (Mean ± SD)
Vmax12.5 ± 2.1 µmol/h
Km0.85 ± 0.15 µM
AUC0-24h18.7 ± 3.2 µM·h
Neutropenia correlates with time above a plasma threshold (≥0.05 µM), modeled via a sigmoid Emax relationship .

Q. What mechanisms explain the enhanced potency of TBDMS-protected Paclitaxel analogs against multidrug-resistant (MDR) cancer lines?

The TBDMS group reduces affinity for P-glycoprotein (P-gp) efflux pumps, as shown in competitive binding assays using radiolabeled paclitaxel. Synergy with non-aromatic isoserine side chains further enhances microtubule stabilization, achieving IC50 values <1 µM in MDR-positive cell lines (e.g., NCI/ADR-RES) .

Q. How can REDOR NMR and molecular modeling guide structural modifications to improve tubulin binding?

REDOR NMR maps intermolecular distances between paclitaxel’s C-2′/C-3′ benzamido groups and tubulin’s His229 and Arg369 residues. Bridged analogs (e.g., C-2′–C-3′ ethylene bridges) are designed to mimic taxane-tubulin hydrogen-bonding networks, validated via fluorescence resonance energy transfer (FRET) .

Q. What metabolic pathways dominate the detoxification of 6α-hydroxy Paclitaxel in human hepatocytes?

Cytochrome P450 2C8 (CYP2C8) catalyzes 6α-hydroxylation, forming 6α-hydroxy Paclitaxel as the primary metabolite. Co-incubation with ketoconazole (CYP3A4 inhibitor) reduces clearance by <15%, confirming CYP2C8 dominance. Metabolite quantification uses LC-MS/MS with a lower limit of detection (LLOD) of 0.01 ng/mL .

Methodological Considerations

Q. How to resolve discrepancies in reported IC50 values for TBDMS-Paclitaxel across cell lines?

Variations arise from assay conditions (e.g., serum concentration, exposure time). Standardize protocols:

  • 72-hour incubation in RPMI-1640 + 10% FBS.
  • Normalize to vehicle controls with 0.1% DMSO.
  • Use sulforhodamine B (SRB) assays for adherent cells (e.g., MDA-MB-435) .

Q. What in vitro models best predict in vivo efficacy of TBDMS-protected analogs?

Co-culture systems with human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells (VSMCs) replicate arterial drug retention dynamics. Paclitaxel tissue levels >2 ng/g at 28 days (measured via LC-MS) correlate with inhibition of neointimal hyperplasia in murine models .

Key Challenges in Translational Research

Q. How to address chemoresistance linked to NRF2 activation in gastric cancer cells treated with TBDMS-Paclitaxel?

Co-targeting NRF2 via siRNA knockdown or pharmacological inhibitors (e.g., brusatol) restores paclitaxel sensitivity. In AGS gastric cancer cells, NRF2 silencing reduces IC50 from 12.3 nM to 4.8 nM, validated via qPCR and Western blot for NQO1/KEAP1 pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.